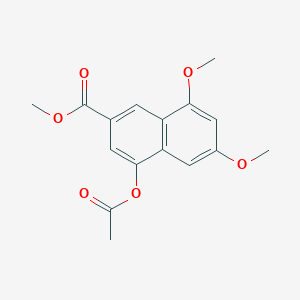
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, methyl ester
Cat. No. B8779533
M. Wt: 304.29 g/mol
InChI Key: HMJMLRHVMMUYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06399791B1
Procedure details


5,7-dimethoxy-3-methoxycarbonyl-1-acetoxynaphthalene is synthesized according to the procedure described in Org. React. 1951, 6, 1; by the reaction of 2,4-dimethoxybenzaldehyde and dimethyl succinate in the presence of potassium tert-butoxide followed by a cyclization in acetic anhydride in the presence of sodium acetate. 5,7-dimethoxy-3-methoxycarbonyl-1-naphthol is then obtained after deacetylation of the preceding product in HCl(2N)/methanol under reflux for 3 hours.








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].CC(C)([O-])C.[K+].[C:29]([O-:32])(=[O:31])[CH3:30].[Na+]>C(OC(=O)C)(=O)C.Cl.CO>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=[C:13]2[O:31][C:29](=[O:32])[CH3:30].[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:14]([C:13]([O:21][CH3:22])=[O:20])[CH:15]=[C:16]2[OH:18] |f:2.3,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
React
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C=C(C=C(C2=CC(=C1)OC)OC(C)=O)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C=C(C=C(C2=CC(=C1)OC)O)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06399791B1
Procedure details


5,7-dimethoxy-3-methoxycarbonyl-1-acetoxynaphthalene is synthesized according to the procedure described in Org. React. 1951, 6, 1; by the reaction of 2,4-dimethoxybenzaldehyde and dimethyl succinate in the presence of potassium tert-butoxide followed by a cyclization in acetic anhydride in the presence of sodium acetate. 5,7-dimethoxy-3-methoxycarbonyl-1-naphthol is then obtained after deacetylation of the preceding product in HCl(2N)/methanol under reflux for 3 hours.








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].CC(C)([O-])C.[K+].[C:29]([O-:32])(=[O:31])[CH3:30].[Na+]>C(OC(=O)C)(=O)C.Cl.CO>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=[C:13]2[O:31][C:29](=[O:32])[CH3:30].[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:14]([C:13]([O:21][CH3:22])=[O:20])[CH:15]=[C:16]2[OH:18] |f:2.3,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
React
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C=C(C=C(C2=CC(=C1)OC)OC(C)=O)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C=C(C=C(C2=CC(=C1)OC)O)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
